molecular formula C24H26N6O3 B2690243 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-30-8

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2690243
M. Wt: 446.511
InChI Key: VWMISIWTTZCUSY-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives , including those similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown promising results against a range of microorganisms, indicating their potential use in developing new antimicrobial agents. The synthesis process involves various ester ethoxycarbonylhydrazones reacting with primary amines, leading to novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities (Bektaş et al., 2007).

Anticonvulsive Properties

New triazole derivatives have been described to possess valuable pharmacological properties, including anti-convulsive activity. These compounds are considered useful for treating epilepsy and conditions related to tension and agitation. This insight suggests the potential of triazole derivatives in neurological research and therapy development (Shelton, 1981).

Chemical Synthesis and Modification

The chemical synthesis and modification of triazole derivatives highlight the adaptability and versatility of these compounds in chemical research. For instance, the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides showcases the potential for creating a variety of structurally diverse derivatives with potential biological activities (Kemskiy et al., 2018).

Potential in Drug Discovery

The research into triazole derivatives also extends into drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways. For example, the practical synthesis of an orally active CCR5 antagonist using a triazole derivative indicates the potential of these compounds in creating effective treatments for diseases, including those related to immune system dysregulation (Ikemoto et al., 2005).

properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-5-32-19-8-6-17(7-9-19)24-27-20(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-18-11-14(2)10-15(3)12-18/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMISIWTTZCUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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